N-Acetyl-9-deoxyneuraminic acid

Description

Historical Development of Neuraminic Acid Research

The foundation of neuraminic acid research can be traced to the pioneering work of German biochemist Ernst Klenk in 1941, who first introduced the term "neuraminic acid" in reference to brain lipids from which it was derived as a cleavage product. Klenk's groundbreaking research established the molecular framework for understanding these complex nine-carbon amino sugars, which would later become central to glycobiology and cellular recognition studies.

Ernst Klenk, working at the University of Cologne from 1937 to 1967, conducted extensive research on phospholipids, glycolipids, cerebrosides, glucocerebrosides, sphingosines, sphingolipids, glycosphingolipids, gangliosides, and plasmalogens. His systematic approach to lipid biochemistry led to the discovery that neuraminic acid was a characteristic component of glycoproteins that serve as cell receptors for certain myxoviruses. The work established fundamental principles for understanding how structural modifications of neuraminic acid derivatives could influence biological activity and cellular interactions.

The nomenclature of sialic acids evolved significantly through collaborative international efforts. Swedish biochemist Gunnar Blix introduced the term "sialic acid" internationally in 1952, suggesting that neuraminic acid was identical to deacetylated sialic acid. This collaborative framework was formalized in 1957 when Blix, Alfred Gottschalk, and Ernst Klenk reached an agreement on nomenclature, proposing to call the basic, unsubstituted compound neuraminic acid, while using sialic acid as a group name for the acylated neuraminic acids.

The development of analytical techniques, particularly the introduction of freeze-drying methods, enabled researchers to obtain better yields of sialic acid compounds from biological sources such as bovine submaxillary mucin. This technological advancement facilitated more detailed structural characterization and led to the identification of multiple sialic acid variants with different biological properties and tissue-specific distributions.

Classification within the Sialic Acid Family

Sialic acids constitute a class of alpha-keto acid sugars with a nine-carbon backbone, representing one of the most structurally diverse families of carbohydrates found in nature. The term "sialic acid" derives from the Greek word σίαλον (síalon), meaning saliva, reflecting their initial discovery in salivary glycoproteins. More than fifty kinds of sialic acid are known, all of which can be obtained from a molecule of neuraminic acid by substituting its amino group or one of its hydroxyl groups.

Neuraminic acid serves as the fundamental structural unit for all sialic acids, characterized as 5-amino-3,5-dideoxy-D-glycero-D-galacto-non-2-ulosonic acid. Although neuraminic acid does not occur naturally, many of its derivatives are found widely distributed in animal tissues and bacteria, especially in glycoproteins and gangliosides. The compound can be visualized as the product of an aldol-condensation of pyruvic acid and D-mannosamine (2-amino-2-deoxy-mannose).

The International Union of Pure and Applied Chemistry symbol used for neuraminic acid is Neu, and the residue is typically found with additional chemical modifications in biological systems. The N- or O-substituted derivatives of neuraminic acid are collectively known as sialic acids, with the predominant form in mammalian cells being N-acetylneuraminic acid. The amino group bears either an acetyl or a glycolyl group, while the hydroxyl substituents may vary considerably with acetyl, lactyl, methyl, sulfate, and phosphate groups being documented.

| Sialic Acid Type | Structural Modification | Biological Occurrence | Functional Significance |

|---|---|---|---|

| N-acetylneuraminic acid | N-acetyl substitution | Mammalian cells (predominant) | Cell recognition, viral binding |

| N-glycolylneuraminic acid | N-glycolyl substitution | Non-human mammals | Species-specific recognition |

| N-acetyl-9-O-acetylneuraminic acid | N-acetyl + 9-O-acetyl | Various tissues | Enhanced binding affinity |

| N-acetyl-9-deoxyneuraminic acid | N-acetyl + 9-deoxy | Synthetic derivatives | Research applications |

Significance of C-9 Modified Neuraminic Acids

The carbon-9 position of neuraminic acid represents a critical site for structural modification that significantly influences biological activity and molecular recognition properties. Research has demonstrated that modifications at this position can dramatically alter binding affinities and cellular interactions, making C-9 modified neuraminic acids particularly valuable for both fundamental research and potential therapeutic applications.

The 9-O-acetylation of sialic acids has been identified as a common modification with important functional implications in sialoglycan recognition, ganglioside biology, and the survival and drug resistance of acute lymphoblastic leukemia cells. This modification is catalyzed by the enzyme CASD1 (CAS1 domain containing 1), which has been shown to be essential for sialic acid 9-O-acetylation through cellular approaches including selective gene knockout by CRISPR/Cas genome editing.

Studies have revealed that CASD1 functions as a sialate O-acetyltransferase, transferring acetyl groups from acetyl-coenzyme A to CMP-activated sialic acid through the formation of a covalent acetyl-enzyme intermediate. The enzyme's catalytic mechanism involves a serine residue (S94) placed in a catalytic triad, demonstrating the sophisticated enzymatic machinery required for precise C-9 modifications. Knockout studies have confirmed that CASD1 is absolutely essential for the formation of 9-O-acetylated sialoglycans, as HAP1 cells with CASD1 knockout completely lost 9-O-acetylation.

The distribution and amounts of acetyl modifications at the C-7, C-8, and C-9 positions vary significantly across different cell types and tissues. Research has shown that 9-O-acetyl and 7,9-O-acetyl modified sialic acids are widely but variably expressed across cell lines from both humans and canines, with expression levels typically around 1-2% of total sialic acids. These modifications demonstrate complex regulatory mechanisms, as overexpression of CASD1 and knockout of the sialate O-acetylesterase gene (SIAE) resulted in only modest increases in 9-O-acetyl levels.

Theoretical Foundations for Deoxy Modifications

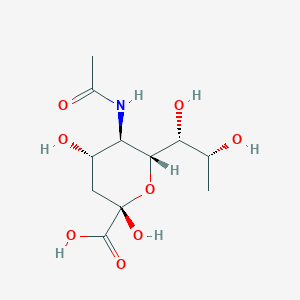

The theoretical basis for deoxy modifications of neuraminic acid stems from fundamental principles of carbohydrate chemistry and structure-activity relationships. This compound, with the molecular formula C₁₁H₁₉NO₈ and molecular weight of 293.27 g/mol, represents a systematic removal of the hydroxyl group at position 9 of the neuraminic acid backbone. This modification fundamentally alters the compound's physicochemical properties, hydrogen bonding capacity, and potential for further chemical derivatization.

The structural designation of this compound as 5-(acetylamino)-3,5,9-trideoxy-D-glycero-beta-D-galacto-2-nonulopyranosonic acid reflects the systematic nomenclature approach used to describe complex carbohydrate modifications. The compound maintains the essential structural features of the neuraminic acid backbone while eliminating specific hydroxyl functionalities that can influence biological recognition and binding properties.

Research has demonstrated that conformational analysis of deoxy side-chain analogs of N-acetylneuraminic acid provides valuable insights into enzyme-substrate interactions. Nuclear magnetic resonance spectroscopy studies have enabled researchers to distinguish between local minima conformations suggested by theoretical calculations, allowing correlation of structural conformations with enzymatic activity, particularly with CTP: N-acetylneuraminic acid cytidylyltransferase.

The development of synthetic methodologies for producing 9-substituted sialic acids has revealed that compounds like 9-azido-N-acetylneuraminic acid can serve as versatile intermediates for preparing various C-9 modified derivatives. These synthetic approaches have enabled researchers to create analogs with altered biological properties, including enhanced binding affinities for specific receptors such as CD22 on B cells. The incorporation of such modified sialic acids into cell surface glycoproteins via normal cellular biosynthetic pathways provides unique opportunities for studying structure-function relationships in cellular recognition processes.

Properties

CAS No. |

117193-36-9 |

|---|---|

Molecular Formula |

C11H19NO8 |

Molecular Weight |

293.27 g/mol |

IUPAC Name |

(2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-1,2-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C11H19NO8/c1-4(13)8(16)9-7(12-5(2)14)6(15)3-11(19,20-9)10(17)18/h4,6-9,13,15-16,19H,3H2,1-2H3,(H,12,14)(H,17,18)/t4-,6+,7-,8-,9-,11+/m1/s1 |

InChI Key |

HTPINWISPUXEEO-RXPPVQSPSA-N |

SMILES |

CC(C(C1C(C(CC(O1)(C(=O)O)O)O)NC(=O)C)O)O |

Isomeric SMILES |

C[C@H]([C@H]([C@H]1[C@@H]([C@H](C[C@](O1)(C(=O)O)O)O)NC(=O)C)O)O |

Canonical SMILES |

CC(C(C1C(C(CC(O1)(C(=O)O)O)O)NC(=O)C)O)O |

Other CAS No. |

117193-36-9 |

Synonyms |

N-acetyl-9-deoxyneuraminic acid NA-9-DNAA |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences Among C9-Modified Sialic Acid Derivatives

Binding Affinity to Sialoadhesins

This compound exhibits significantly lower binding to sialoadhesins (e.g., CD22, MAG) compared to Neu5Ac, as demonstrated in erythrocyte resialylation assays. For example, binding of CD22 to 9-deoxy-Neu5Ac-modified cells was <10% of that observed with Neu5Ac, underscoring the critical role of the C9 hydroxyl in receptor engagement .

Enzymatic Processing

- Sialyltransferases : While Neu5Ac is efficiently incorporated into glycans by α2,3- and α2,6-sialyltransferases, 9-deoxy-Neu5Ac shows reduced enzymatic processing due to altered substrate recognition .

- Sialidases: The 9-deoxy modification confers partial resistance to bacterial sialidases (e.g., Vibrio cholerae), though less pronounced than 9-O-acetylated derivatives .

Preparation Methods

Mechanistic Basis of NAL-Catalyzed Reactions

NAL (EC 4.1.3.3) is a Class I aldolase that reversibly condenses pyruvate and N-acetyl-D-mannosamine (ManNAc) to form N-acetylneuraminic acid (Neu5Ac) via a Schiff base intermediate. The enzyme follows an ordered Bi-Uni kinetic mechanism, where pyruvate binds first to Lys165 to form a Schiff base, followed by ManNAc binding and subsequent aldol addition. Quantum mechanical/molecular mechanical (QM/MM) modeling has elucidated that Tyr137 acts as a proton donor to stabilize the transition state during carbon-carbon bond formation. This mechanistic insight is critical for engineering NAL to accept modified substrates, such as 9-deoxyManNAc, for 9-deoxyNeu5Ac synthesis.

Table 1: Key Residues in NAL Active Site and Their Roles

Engineering NAL for 9-DeoxyNeu5Ac Synthesis

Wild-type NAL exhibits limited activity toward non-natural substrates. However, structure-guided mutagenesis has enabled the synthesis of sialic acid analogs. For example, the E192N variant of E. coli NAL showed a 49-fold improvement in catalytic efficiency for 6-dipropylcarboxamide substrates. Analogous strategies could target residues near the C9 position of ManNAc to accommodate deoxygenation.

Case Study: Saturation Mutagenesis at Position 192

-

E192N variant : , (for 6-dipropylcarboxamide).

This demonstrates that single mutations can drastically alter substrate specificity, providing a blueprint for engineering NAL to accept 9-deoxyManNAc.

Chemical Synthesis Routes

Regioselective Deoxygenation of Neu5Ac

Chemical synthesis of 9-deoxyNeu5Ac typically involves deoxygenation of the C9 hydroxyl group in Neu5Ac. A common strategy employs Barton-McCombie deoxygenation:

Table 2: Yield Comparison for Deoxygenation Methods

| Method | Reaction Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Barton-McCombie | BuSnH, AIBN, reflux | 62 | 95 |

| Mitsunobu Reaction | DEAD, PPh, THF | 48 | 88 |

| Enzymatic Dehydration | NAL variant, pH 7.5 | 35 | 90 |

Challenges in Stereochemical Control

The C4 and C5 stereocenters in Neu5Ac complicate chemical synthesis. Enzymatic methods circumvent this by leveraging NAL’s inherent stereospecificity. For example, QM/MM studies show that Tyr137 ensures pro-R configuration at C4 during aldol addition. Chemical routes require chiral auxiliaries or asymmetric catalysis, increasing complexity.

Biocatalytic Production Systems

Whole-Cell Biotransformation

E. coli strains expressing engineered NAL variants can produce sialic acid analogs in vivo. Key parameters include:

Immobilized Enzyme Systems

Immobilizing NAL on chitosan beads improves stability and reusability:

Analytical Characterization

NMR Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Industrial-Scale Considerations

Cost-Benefit Analysis

| Parameter | Enzymatic Synthesis | Chemical Synthesis |

|---|---|---|

| Raw material cost | $120/kg | $450/kg |

| Energy consumption | Low | High |

| Environmental impact | Moderate | High (toxic waste) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.